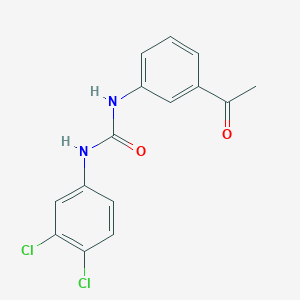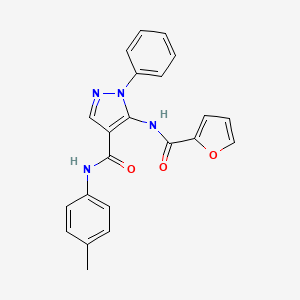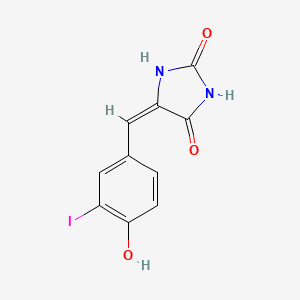![molecular formula C17H18N4O3 B5556455 methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)
methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions including condensation and cyclization processes. For example, a related compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate, was synthesized using a reaction of formaldehyde, 2,2-dimethyl-1,3-propanediamine, and p-methoxycarbonylbenzenediazonium chloride, showcasing the complex nature of these syntheses (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of these compounds often features intricate arrangements, as seen in the crystal structure analysis conducted through single-crystal X-ray diffraction. This method revealed issues like disorder within the methoxycarbonyl group and highlighted the importance of conjugations within the triazene moieties, as well as the chair conformation of the hexahydropyrimidine rings, demonstrating the molecular complexity (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be diverse, including the formation of hydrogen-bonded sheets and chains, which is indicative of their potential for forming complex molecular assemblies. For instance, different isomeric forms of methyl benzoate derivatives exhibit varied hydrogen bonding patterns, showcasing the versatility of these compounds in forming different molecular structures (Portilla et al., 2007).
Physical Properties Analysis
The physical properties, including crystal packing and van der Waals interactions, of such compounds have been a subject of study, providing insights into their stability and behavior in solid state. For example, the analysis of related compounds highlights the role of simple van der Waals interactions in determining crystal packing, emphasizing the impact of molecular structure on physical properties (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties of methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate and its derivatives, including reactivity and interaction with other molecules, are crucial for understanding their potential applications. Research into related compounds has explored aspects such as tubulin polymerization inhibition, showcasing the biological relevance of these chemical entities (Minegishi et al., 2015).
Applications De Recherche Scientifique
Antibacterial Properties
Research has demonstrated that derivatives of benzoyldithiocarbazic acid, which share a similar structural motif with the compound , exhibit notable antibacterial properties. The substitution of the aromatic ring significantly influences biological activity against tested bacterial strains, highlighting the potential for developing new antibacterial agents (Szczesio, Korona-Głowniak, & Gobis, 2018).
Antiproliferative Activities
A study focused on the synthesis of derivatives starting with mono-methyl isophthalate, leading to compounds with promising antiproliferative activity toward various cancer cells. This work underscores the compound's utility in cancer research, especially in identifying new lead compounds for further investigation (郭瓊文, 2006).
Liquid-Crystalline Phase
In the domain of materials science, derivatives based on the AB3 building block, including methyl 3,4,5-trishydroxybenzoate, were synthesized and characterized for their ability to form a novel thermotropic cubic liquid-crystalline phase. Such materials could have applications in advanced technologies and materials engineering (Balagurusamy, Ungar, Percec, & Johansson, 1997).
Tubulin Polymerization Inhibition
A specific indenopyrazole compound was synthesized and identified as a tubulin polymerization inhibitor, which exhibits antiproliferative activity toward human cancer cells without impacting antimicrobial and antimalarial activities. This highlights the compound's role in cancer treatment research, particularly in exploring new chemotherapy agents (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Crystal Engineering
The compound's crystal structure has been analyzed, offering insights into molecular orientations and interactions. Such studies are essential in crystal engineering, where understanding molecular packing can lead to the design of materials with desired physical properties (Little, Jenkins, & Vaughan, 2008).
Propriétés
IUPAC Name |
methyl 4-[(E)-(4,5,6,7-tetrahydro-1H-indazole-3-carbonylhydrazinylidene)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-17(23)12-8-6-11(7-9-12)10-18-21-16(22)15-13-4-2-3-5-14(13)19-20-15/h6-10H,2-5H2,1H3,(H,19,20)(H,21,22)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXNPNDBZOXMOF-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)




![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)
![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)
methanone](/img/structure/B5556433.png)


![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)
![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)
![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)